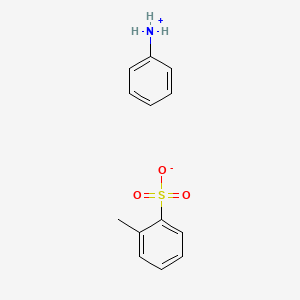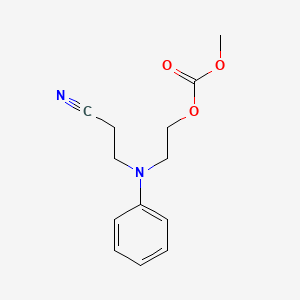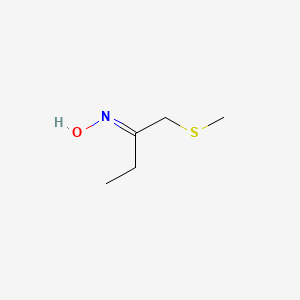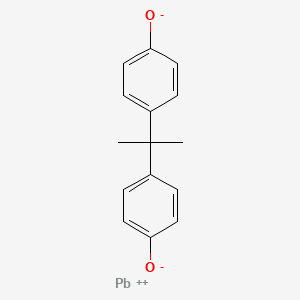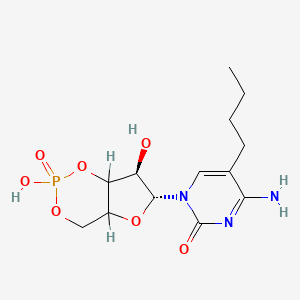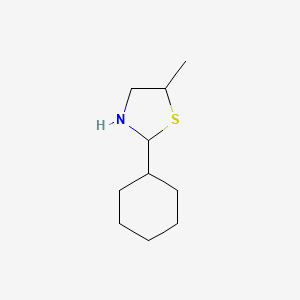
2-Cyclohexyl-5-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-5-methylthiazolidine is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms This compound is part of the thiazolidine family, known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-5-methylthiazolidine typically involves the reaction of cyclohexylamine with 2-methylthiazolidine-4-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Green chemistry approaches, including solvent-free conditions and microwave-assisted synthesis, are also explored to improve the environmental sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-5-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, base catalysts like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazoline derivatives.
Substitution: N-alkyl or S-alkyl thiazolidine derivatives.
Applications De Recherche Scientifique
2-Cyclohexyl-5-methylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of rubber and plastics.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-5-methylthiazolidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The presence of the cyclohexyl and methyl groups enhances its binding affinity and specificity towards these molecular targets .
Comparaison Avec Des Composés Similaires
Thiazolidine: The parent compound with a simpler structure, lacking the cyclohexyl and methyl groups.
2-Cyclohexylthiazolidine: Similar structure but without the methyl group.
5-Methylthiazolidine: Similar structure but without the cyclohexyl group.
Uniqueness: 2-Cyclohexyl-5-methylthiazolidine stands out due to the combined presence of the cyclohexyl and methyl groups, which enhance its chemical reactivity and biological activity. This unique structure allows for more diverse applications and improved efficacy in various fields compared to its simpler counterparts .
Propriétés
Numéro CAS |
116112-99-3 |
|---|---|
Formule moléculaire |
C10H19NS |
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
2-cyclohexyl-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H19NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h8-11H,2-7H2,1H3 |
Clé InChI |
IKDFPWIVVIOOHK-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(S1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



